1-{2-[(2Z)-2-(4-fluorobenzylidene)hydrazinyl]-4-methyl-1,3-thiazol-5-yl}ethanone
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Overview
Description
1-{2-[(2Z)-2-(4-fluorobenzylidene)hydrazinyl]-4-methyl-1,3-thiazol-5-yl}ethanone is a complex organic compound that features a thiazole ring, a fluorobenzylidene group, and a hydrazinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(2Z)-2-(4-fluorobenzylidene)hydrazinyl]-4-methyl-1,3-thiazol-5-yl}ethanone typically involves the condensation of 4-fluorobenzaldehyde with hydrazine derivatives, followed by cyclization with thioamide compounds under controlled conditions. The reaction is usually carried out in an ethanol solvent with the addition of hydrochloric acid to facilitate the formation of the hydrazone intermediate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-{2-[(2Z)-2-(4-fluorobenzylidene)hydrazinyl]-4-methyl-1,3-thiazol-5-yl}ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the benzylidene group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles such as amines and thiols are used under mild to moderate conditions.
Major Products
The major products formed from these reactions include various substituted thiazoles, hydrazones, and fluorobenzyl derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
1-{2-[(2Z)-2-(4-fluorobenzylidene)hydrazinyl]-4-methyl-1,3-thiazol-5-yl}ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-{2-[(2Z)-2-(4-fluorobenzylidene)hydrazinyl]-4-methyl-1,3-thiazol-5-yl}ethanone involves its interaction with various molecular targets, including enzymes and receptors. The thiazole ring and hydrazone moiety play crucial roles in binding to active sites, thereby modulating biochemical pathways. This compound can inhibit specific enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dinitrophenyl)-2-((Z)-2-((E)-4-fluorobenzylidene)-3,4-dihydronaphthalen-1(2H)-ylidene)hydrazine
- 4-amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol
Uniqueness
1-{2-[(2Z)-2-(4-fluorobenzylidene)hydrazinyl]-4-methyl-1,3-thiazol-5-yl}ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorobenzylidene group enhances its potential as a pharmacophore, while the thiazole ring contributes to its stability and electronic properties.
Properties
IUPAC Name |
1-[2-[(2Z)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-4-methyl-1,3-thiazol-5-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3OS/c1-8-12(9(2)18)19-13(16-8)17-15-7-10-3-5-11(14)6-4-10/h3-7H,1-2H3,(H,16,17)/b15-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPGDEUABSATRY-CHHVJCJISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NN=CC2=CC=C(C=C2)F)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC(=N1)N/N=C\C2=CC=C(C=C2)F)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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